5-amino-N,1-diphenylpyrazole-4-carboxamide
Overview
Description
5-amino-N,1-diphenylpyrazole-4-carboxamide is a versatile chemical compound extensively used in scientific research. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in organic and medicinal chemistry. The compound’s unique structure, featuring a pyrazole ring with amino and carboxamide functional groups, makes it a valuable building block for the synthesis of various heterocyclic compounds .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, have been found to exhibit a wide range of physiological and pharmacological activities .
Mode of Action
Pyrazole derivatives have been reported to interact with various biological targets, leading to diverse physiological effects
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse physiological and pharmacological activities .
Result of Action
As a pyrazole derivative, it is likely to have diverse physiological effects based on its interactions with various biological targets .
Biochemical Analysis
Biochemical Properties
5-amino-N,1-diphenylpyrazole-4-carboxamide has been synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . It demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3 and FGFR2 V564F gatekeeper mutant in biochemical assays .
Cellular Effects
This compound strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16 and KATO III gastric cancer cells . This indicates that it has a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves irreversible binding to FGFR1 . This binding interaction with the biomolecule leads to enzyme inhibition, potentially causing changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,1-diphenylpyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of hydrazine derivatives with β-diketones, followed by functional group modifications to introduce the amino and carboxamide groups . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like acetic anhydride or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-amino-N,1-diphenylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, primary or secondary amines, and substituted aromatic compounds. These products can further undergo additional transformations to yield complex heterocyclic structures .
Scientific Research Applications
5-amino-N,1-diphenylpyrazole-4-carboxamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-amino-N,1-diphenylpyrazole-4-carboxamide include other pyrazole derivatives such as:
- 5-amino-4-hydroxyiminopyrazole
- 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable tool in the synthesis of complex heterocyclic structures and in the study of biochemical pathways .
Properties
IUPAC Name |
5-amino-N,1-diphenylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-15-14(16(21)19-12-7-3-1-4-8-12)11-18-20(15)13-9-5-2-6-10-13/h1-11H,17H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVBNCKBVSVYAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350716 | |
Record name | 5-amino-N,1-diphenylpyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497161-22-5 | |
Record name | 5-amino-N,1-diphenylpyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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